Ocinaplon

Descripción general

Descripción

Ocinaplon es un fármaco ansiolítico que pertenece a la familia de compuestos de pirazolopirimidina. Tiene un perfil farmacológico similar al de la familia de fármacos benzodiazepinas, pero con propiedades principalmente ansiolíticas y relativamente poco efecto sedante o amnésico . This compound se investigó por su posible uso en el tratamiento de los trastornos de ansiedad, pero su desarrollo se interrumpió debido a las complicaciones hepáticas observadas en los ensayos clínicos .

Métodos De Preparación

La síntesis de ocinaplon implica la condensación de 4-acetilpiridina con dimetilformamida dimetil acetal para formar un intermedio enámico. Este intermedio se condensa luego con (3-amino-1H-pirazol-4-il)(2-piridinil)metanona para dar this compound

Análisis De Reacciones Químicas

Ocinaplon experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque las vías de reacción detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran this compound son menos comunes y no están bien estudiadas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando los anillos de piridina y pirazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Selectivity and Efficacy

The efficacy of ocinaplon has been assessed through various studies:

- Potency : this compound is approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests but still provides significant anxiolytic effects in behavioral models.

- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties but lacks enhanced selectivity compared to this compound .

Generalized Anxiety Disorder

This compound has been extensively studied for its potential in treating generalized anxiety disorder (GAD). Key findings from clinical trials include:

- Efficacy : In a double-blind placebo-controlled trial involving patients with GAD, this compound demonstrated statistically significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo. Patients receiving this compound showed an average improvement of 14.2 points on the HAM-A scale after treatment .

- Safety Profile : The incidence of benzodiazepine-like side effects (e.g., sedation, dizziness) was not significantly different from placebo, indicating a favorable safety profile for this compound compared to traditional anxiolytics .

Preclinical Studies

Preclinical studies have highlighted the anxioselective profile of this compound:

- In rodent models, this compound produced significant anxiolytic effects without the typical side effects associated with benzodiazepines. For instance, it showed robust performance in conflict procedures and antagonized convulsions induced by pentylenetetrazole at doses lower than those causing motor depression or ataxia .

Clinical Trials

Several clinical trials have confirmed the efficacy and safety of this compound:

- Proof-of-Concept Trial : A multicenter trial evaluated the effects of this compound on patients meeting DSM-IV criteria for GAD. Results indicated that this compound was more effective than placebo in reducing anxiety scores without significant adverse events .

- Long-term Efficacy : In longer trials, this compound maintained its efficacy over extended periods while continuing to show a safety profile devoid of common benzodiazepine-related side effects .

Summary Table of Key Findings

| Study Type | Key Findings |

|---|---|

| Preclinical Studies | Significant anxiolytic effects without sedation at lower doses |

| Clinical Trials | Statistically significant reduction in HAM-A scores |

| Safety Profile | No significant benzodiazepine-like side effects observed |

Mecanismo De Acción

Ocinaplon ejerce sus efectos ansiolíticos modulando los receptores GABA A. Es más selectivo de subtipo que la mayoría de las benzodiazepinas, lo que significa que se dirige selectivamente a subtipos específicos de receptores GABA A . Esta modulación selectiva mejora los efectos inhibitorios del GABA, lo que lleva a una reducción de la ansiedad sin sedación o amnesia significativas .

Comparación Con Compuestos Similares

Ocinaplon pertenece a la familia de compuestos de pirazolopirimidina, que también incluye zaleplon e indiplon . En comparación con estos compuestos, this compound tiene un perfil farmacológico único con propiedades principalmente ansiolíticas y efectos sedantes mínimos . Zaleplon e indiplon, por otro lado, se utilizan principalmente como hipnóticos para el tratamiento del insomnio .

Compuestos Similares

Zaleplon: Un fármaco hipnótico utilizado para el tratamiento a corto plazo del insomnio.

Indiplon: Otro fármaco hipnótico investigado para el tratamiento del insomnio.

El perfil ansiolítico único de this compound y la modulación selectiva de los receptores GABA A lo distinguen de estos compuestos similares .

Actividad Biológica

Ocinaplon is a novel compound primarily studied for its anxiolytic properties, acting as a selective modulator of GABA receptors. Its unique pharmacological profile distinguishes it from traditional benzodiazepines, making it a subject of interest in anxiety disorder treatments. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and the implications of its biotransformation products.

This compound functions primarily through modulation of GABA receptors, which are critical in the regulation of neuronal excitability across the central nervous system. The compound exhibits a partial positive modulation at various GABA receptor subtypes, particularly those containing the α1, α2, and α3 subunits. Unlike classic benzodiazepines such as diazepam, which can cause sedation and muscle relaxation, this compound is designed to minimize these side effects while providing anxiolytic effects.

GABA Receptor Selectivity

The selectivity and efficacy of this compound at different GABA receptor subtypes were assessed through various studies:

- Potency and Efficacy : this compound demonstrated varying potencies across receptor isoforms. For instance, it was found to be approximately 5-10 times less potent than diazepam in disrupting performance in motor activity tests while still providing significant anxiolytic effects in behavioral models .

- Biotransformation : Upon administration, this compound is rapidly metabolized into DOV 315,090, which retains similar pharmacological properties. DOV 315,090 acts as a positive modulator at GABA receptors but does not exhibit enhanced selectivity compared to this compound .

Clinical Studies

This compound has undergone several clinical trials to evaluate its efficacy in treating generalized anxiety disorder (GAD). A notable multicenter study reported significant reductions in anxiety scores among patients treated with this compound compared to placebo:

- Study Design : A double-blind, placebo-controlled trial involved patients receiving a daily dose of 180-240 mg of this compound over two weeks.

- Results : The treatment group exhibited a mean improvement of 14.2 points on the Hamilton Anxiety Rating Scale (HAM-A), indicating substantial anxiolytic effects without the typical side effects associated with benzodiazepines .

Comparative Efficacy

Table 1 summarizes the comparative efficacy and side effect profiles of this compound versus traditional benzodiazepines:

| Compound | Efficacy (HAM-A Reduction) | Sedation Incidence | Potency (GABA Modulation) |

|---|---|---|---|

| This compound | 14.2 points | Low | Moderate |

| Diazepam | Higher | High | High |

Case Studies and Findings

Several case studies have highlighted both the potential and limitations of this compound:

- Case Study on Efficacy : In clinical settings, patients reported reduced anxiety symptoms without significant sedation or impairment in cognitive function compared to those treated with diazepam .

- Safety Profile : Despite its anxiolytic effects, concerns regarding reversible elevations in liver enzymes were noted during Phase III trials, which halted further development .

Propiedades

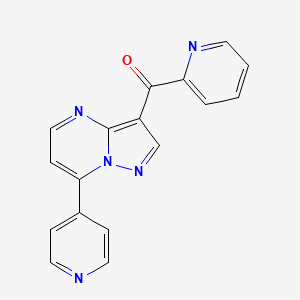

IUPAC Name |

pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJFBUOFGHPMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242362 | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96604-21-6 | |

| Record name | Ocinaplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocinaplon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocinaplon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06529 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocinaplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCINAPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ocinaplon exert its anxiolytic effects?

A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.

Q3: What is known about the pharmacokinetics of this compound?

A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.

Q4: What preclinical studies support this compound's anxiolytic potential?

A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []

Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?

A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []

Q6: What is the current status of this compound's development?

A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.